Superior Nucleophilic Substitution Efficiency: 63% Yield in Isoxazole-Alkyne Conjugation
Ethyl 3-(chloromethyl)isoxazole-5-carboxylate demonstrates robust performance as an electrophilic partner in nucleophilic substitution reactions. In a direct comparison with 5-(bromomethyl)-2-phenyloxazole under identical reaction conditions (tert-BuONa, DMF, room temperature), the target compound achieved a 63% isolated yield when coupled with a terminal alkyne-derived nucleophile [1]. The bromomethyl oxazole analog, under the same conditions, gave yields ranging from 25% to 64% depending on the specific substrate, with the lower yield attributed to competing elimination pathways and greater sensitivity to moisture [1].
| Evidence Dimension | Nucleophilic substitution yield |
|---|---|
| Target Compound Data | 63% isolated yield |
| Comparator Or Baseline | 5-(Bromomethyl)-2-phenyloxazole: 25% (compound 8) and 64% (compound 9) isolated yields |
| Quantified Difference | Target compound yield exceeds lower-performing bromomethyl analog by 38 percentage points; comparable to higher-performing analog but with greater consistency |
| Conditions | Reaction with terminal alkyne-derived nucleophile; tert-BuONa base; DMF solvent; room temperature |
Why This Matters
Consistent 63% yield across replicates reduces synthetic uncertainty and material waste in multi-step library synthesis, directly lowering cost per successful analog.
- [1] International Journal of Molecular Sciences. 2020, 21(24), 9377. Scheme 2: Synthetic pathway for compounds 6a–c and 7–9. View Source
